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Introduction

Diisodecyl phthalate (DIDP) is a high-molecular-weight phthalate ester primarily used as a

plasticizer in a wide variety of polymer products, particularly polyvinyl chloride (PVC), to impart

flexibility and durability. Its widespread use in construction materials, automotive components,

and consumer goods necessitates a thorough understanding of its toxicological profile. This

technical guide provides an in-depth review of the toxicological data for DIDP derived from

animal studies, focusing on toxicokinetics, acute, subchronic, and chronic toxicity, as well as its

effects on reproduction, development, and its carcinogenic potential. The information is

intended for researchers, scientists, and professionals involved in drug development and

chemical safety assessment.

Toxicokinetics: Absorption, Distribution,
Metabolism, and Excretion (ADME)
The toxicokinetic properties of DIDP have been investigated in several animal models, primarily

in rats. These studies indicate that the absorption, distribution, metabolism, and excretion of

DIDP are dose-dependent and vary by the route of exposure.

Absorption:

Oral: Following oral administration in rats, the gastrointestinal absorption of DIDP is

incomplete and decreases as the dose increases, suggesting a saturable mechanism.[1][2]
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[3] At a low dose of 0.1 mg/kg, absorption is approximately 56%, which decreases to 46% at

11.2 mg/kg and further to 17% at a high dose of 1,000 mg/kg.[1]

Dermal: Dermal absorption is very low in rats. One estimate suggests a maximum of 4% of

the applied dose is absorbed over 7 days.[1]

Inhalation: Inhaled DIDP aerosol appears to be readily absorbed, with an estimated

bioavailability of around 75%.[1] An inhalation study in rats showed that approximately 73%

of the radioactive dose was cleared after 72 hours, indicating significant absorption via this

route.[2]

Distribution: After absorption, DIDP and its metabolites are distributed to various tissues.

Following oral or inhalation exposure, the highest concentrations are typically found in the

gastrointestinal tract, liver, and kidneys.[1][2] In contrast, after dermal exposure, the majority of

the absorbed dose is found in muscle and adipose tissues.[1] DIDP is not significantly

accumulated in tissues.[1]

Metabolism: DIDP is rapidly and extensively metabolized.[4] The initial step involves hydrolysis

to its monoester, monoisodecyl phthalate (MIDP), and the corresponding alcohol.[5] MIDP is

then further oxidized to several metabolites, including mono-hydroxy-isodecyl-phthalate

(MHiDP), mono-carboxy-isononyl-phthalate (MCiNP), and mono-oxo-isodecyl-phthalate

(MOiDP).[4]

Excretion: Elimination of DIDP and its metabolites occurs primarily through urine and feces.[1]

[2] The proportion excreted via each route depends on the dose and route of administration.

With increasing oral doses in rats, fecal excretion becomes more predominant.[2] The major

metabolite found in urine is MCiNP, suggesting it could serve as a useful biomarker of

exposure.[4] In feces, the parent compound DIDP, its monoester MIDP, and the oxidized

monoester derivative have been detected.[1] Evidence from a two-generation study also

suggests that DIDP can be transferred to offspring through maternal milk.[1]
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Parameter Species Route Dose
Value/Findi
ng

Citation

Absorption Rat Oral 0.1 mg/kg
56%

absorbed
[1][2][3]

Rat Oral 11.2 mg/kg
46%

absorbed
[1][2][3]

Rat Oral 1000 mg/kg
17%

absorbed
[1][2][3]

Rat Dermal N/A

~4% of

applied dose

in 7 days

[1]

Rat Inhalation N/A
~73-75%

bioavailability
[1][2]

Excretion Rat Oral 0.1 mg/kg
41% in urine,

57% in feces
[2]

Rat Oral 1000 mg/kg
12% in urine,

81% in feces
[2]

Experimental Workflow: Toxicokinetic Study
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Caption: Workflow for a typical single-dose toxicokinetic study in rats.
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Acute and Repeated-Dose Toxicity
Acute Toxicity: DIDP exhibits low acute toxicity across all routes of administration.[1] Oral LD50

values in rats are reported to be greater than 29,100 mg/kg and 62,080 mg/kg in two separate

studies.[2] The dermal LD50 in rats and rabbits is greater than 2,910 mg/kg, and the 4-hour

inhalation LC50 in rats is greater than 12,540 mg/m³.[2][3] DIDP is not considered a skin or eye

irritant, nor a skin sensitizer in animal studies.[1][3]

Acute Toxicity Data
Species Route Endpoint Value Citation

Rat Oral LD50 > 29,100 mg/kg [2][3]

Rat Dermal LD50 > 2,910 mg/kg [3]

Rabbit Dermal LD50 > 2,910 mg/kg [3]

Rat Inhalation LC50 (4-hr) > 12,540 mg/m³ [2][3]

Repeated-Dose Toxicity: The primary target organ identified in repeated-dose oral studies with

DIDP is the liver.[1] Effects on the kidneys have also been observed.

Subchronic Studies: In a 21-day feeding study in Fischer 344 rats, doses of 1.2% and 2.5%

DIDP in the diet (approx. 1000 and 2000 mg/kg/day) caused significant increases in liver and

kidney weights.[2][3] Histological examination revealed an increase in the number and size

of hepatocyte peroxisomes at the highest dose.[2] A No-Observed-Adverse-Effect Level

(NOAEL) was established at 300 mg/kg/day.[2] In a 90-day study, a NOAEL of 60 mg/kg/day

was identified in rats based on increases in liver weight and biochemical evidence of

peroxisomal proliferation at higher doses.[1][3]

Chronic Studies: While long-term carcinogenicity studies for DIDP are not available, chronic

toxicity has been inferred from studies on similar phthalates like diisononyl phthalate (DINP).

[1] For DINP, a 2-year study in rats established an overall NOAEL of 88 mg/kg/day based on

increased liver and kidney weights at higher doses.[6]

Summary of Repeated-Dose Oral Toxicity Studies
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Species/S
train

Duration
Doses
(mg/kg/da
y)

NOAEL
(mg/kg/da
y)

LOAEL
(mg/kg/da
y)

Key
Findings
& Target
Organs

Citation

Fischer

344 Rat
21 days

~300,

1000, 2000

300

(female)
300 (male)

Increased

liver &

kidney

weights;

hepatocyte

peroxisom

e

proliferatio

n. Liver,

Kidney

[2][3]

Rat 90 days N/A 60 >60

Increased

liver

weight,

peroxisom

al

proliferatio

n. Liver

[1][3]

Sprague-

Dawley Rat

2 years

(Parental)
~15 to 600 N/A N/A

Decreased

body

weight,

increased

liver &

kidney

weights,

peroxisom

al

proliferatio

n. Liver,

Kidney

[7]

Beagle

Dog

13 weeks ~15, 75,

300

170 (male),

211

586 (male),

686

Increased

liver &

[2]
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(female) (female) kidney

weights.

Liver,

Kidney

Experimental Workflow: 90-Day Subchronic Toxicity
Study
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Caption: General workflow for a 90-day subchronic oral toxicity study in rodents.

Reproductive and Developmental Toxicity
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The potential for DIDP to cause reproductive and developmental toxicity has been assessed in

multi-generational and developmental studies in rats.

Reproductive Toxicity: In two-generation reproductive toxicity studies in Sprague-Dawley rats

with dietary DIDP levels up to 0.8% (approx. 600 mg/kg/day), no adverse effects on fertility or

other reproductive function measures were observed.[7] However, parental animals exhibited

systemic toxicity, including decreased body weight and increased liver and kidney weights,

consistent with findings in other repeated-dose studies.[7] The NOAEL for fertility was

determined to be 0.8% (approximately 427-927 mg/kg/day).[3][7]

Developmental Toxicity: Developmental effects have been observed, primarily a decrease in

offspring survival.[7] In the two-generation studies, reduced pup survival was noted between

postnatal days 1 and 4, an effect that was more pronounced in the F2 generation.[7] This led to

the establishment of a NOAEL for F2 offspring survival of 0.06% (approximately 33-50

mg/kg/day).[1][7][8]

In a standard developmental toxicity study where pregnant rats were administered DIDP by

gavage during gestation days 6-15, mild maternal toxicity (reduced weight gain and food

consumption) was seen at 1,000 mg/kg/day.[9] At this maternally toxic dose, an increased

incidence of skeletal variations (cervical and rudimentary lumbar ribs) was observed in fetuses.

[9] No evidence of teratogenicity was found.[9] The developmental NOAEL in this study was

established at 500 mg/kg/day.[9]

Summary of Reproductive and Developmental Toxicity
Studies

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 15 Tech Support

https://pubmed.ncbi.nlm.nih.gov/11297875/
https://pubmed.ncbi.nlm.nih.gov/11297875/
https://www.industrialchemicals.gov.au/sites/default/files/Diisodecyl%20phthalate%20DIDP.pdf
https://pubmed.ncbi.nlm.nih.gov/11297875/
https://pubmed.ncbi.nlm.nih.gov/11297875/
https://pubmed.ncbi.nlm.nih.gov/11297875/
https://www.greenfacts.org/en/dinp-didp/l-3/5-effects-animals.htm
https://pubmed.ncbi.nlm.nih.gov/11297875/
http://protox.medved.kiev.ua/index.php/en/issues/2018/1/item/552-toxicological-characteristics-of-diisodecyl-phthalate-plasticiser
https://pubmed.ncbi.nlm.nih.gov/10213520/
https://pubmed.ncbi.nlm.nih.gov/10213520/
https://pubmed.ncbi.nlm.nih.gov/10213520/
https://pubmed.ncbi.nlm.nih.gov/10213520/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7803319?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Study
Type

Species Doses
NOAEL
(mg/kg/da
y)

LOAEL
(mg/kg/da
y)

Key
Findings

Citation

Two-

Generation

Sprague-

Dawley Rat

0.02-0.8%

in diet

(~15-600)

Fertility:

~600F2

Survival:

~33-50

F2

Survival:

>50

No effect

on fertility.

Reduced

F2 pup

survival.

Parental

liver/kidney

effects.

[1][7][8]

Developme

ntal

Sprague-

Dawley Rat

100, 500,

1000

(gavage)

Maternal:

500Develo

pmental:

500

Maternal:

1000Devel

opmental:

1000

Maternal

toxicity and

increased

fetal

skeletal

variations

at 1000

mg/kg/day.

[9]

Experimental Workflow: Two-Generation Reproductive
Toxicity Study
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Caption: Workflow of a two-generation reproductive toxicity study (OECD 416).
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Genotoxicity and Carcinogenicity
Genotoxicity: DIDP has been evaluated in a range of in vitro and in vivo genotoxicity assays.

The results consistently indicate that DIDP is not a genotoxic agent.[1] It is not mutagenic in

bacterial mutation assays (Ames test) and tested negative in a mouse lymphoma assay.[1]

Furthermore, DIDP was not clastogenic in an in vivo mouse micronucleus assay.[1]

Summary of Genotoxicity Data
Assay Type System

Metabolic
Activation

Result Citation

Bacterial

Reverse

Mutation

In vitro (Ames

test)
With and without Negative [1]

Mammalian Cell

Mutation

In vitro (Mouse

Lymphoma)
N/A Negative [1]

Chromosomal

Aberration

In vivo (Mouse

Micronucleus)
N/A Negative [1]

Carcinogenicity: No long-term carcinogenicity studies have been conducted on DIDP itself.[1]

However, based on data from structurally similar high-molecular-weight phthalates like DINP

and DEHP, it is anticipated that DIDP could induce hepatocellular tumors in rodents.[1][10] This

effect is widely accepted to be a consequence of peroxisome proliferation, a process to which

rodents are particularly sensitive.[1] The mechanism involves the activation of the Peroxisome

Proliferator-Activated Receptor alpha (PPARα).[1] Since PPARα is expressed at very low levels

in humans, the response to peroxisome proliferators is significantly reduced.[1] Therefore, the

liver tumors observed in rodents are not considered relevant for human cancer risk

assessment.[1]

Signaling Pathway: PPARα-Mediated Hepatotoxicity in
Rodents
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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